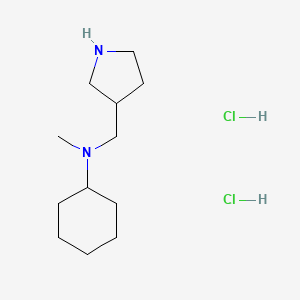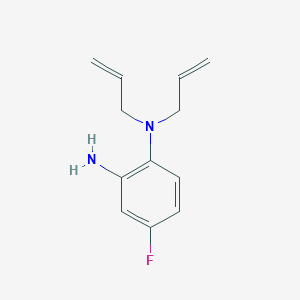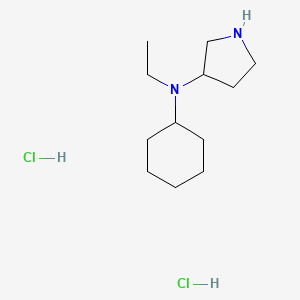
n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride
Vue d'ensemble
Description
N-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a monoisotopic mass of 268.147308 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact arrangement of these atoms in the molecule is not specified in the available resources.Applications De Recherche Scientifique
Antidepressant Research
This compound has been studied for its potential role in treating depression. Research suggests that it may have antidepressant-like effects mediated by N-methyl-D-aspartate (NMDA) receptors . In a study involving olfactory bulbectomized rats, a model for depression, the compound showed promise in alleviating behavioral deficits resembling depression symptoms .
Neuropharmacology
In the field of neuropharmacology, the compound’s interaction with NMDA receptors suggests it could be useful in understanding the neurochemical pathways involved in cognitive functions and emotional regulation .
Psychomotor Agitation Management
The compound has been observed to ameliorate psychomotor agitation in animal models, which could lead to applications in managing conditions like bipolar disorder or schizophrenia where such symptoms are prevalent .
Sexual Behavior Modulation
Interestingly, the compound has shown advantages over traditional antidepressants in sexual behavior tests conducted on animal models, indicating potential research applications in sexual health and dysfunction .
Cognitive Dysfunction Treatment
The compound’s effects on cognitive dysfunction have been noted, suggesting it could contribute to the treatment of cognitive impairments associated with various mental health disorders .
Protein Expression Studies
Research indicates that the compound can influence the protein expression of NMDA receptor subunits in the brain. This could have implications for studies on neurodegenerative diseases and brain plasticity .
Propriétés
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-14(10-11-7-8-13-9-11)12-5-3-2-4-6-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYWVINVZVPMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)



![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)

![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)

